(3-Aminopropyl)(2-methoxyethyl)methylamine
Overview
Description
“(3-Aminopropyl)(2-methoxyethyl)methylamine” is a synthetic compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . It is also known as Methylenedioxypyrovalerone (MDPV) and belongs to the family of cathinones.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point and other physical properties are not specified in the sources I found.Scientific Research Applications
Applications in Photopolymerization
(3-Aminopropyl)(2-methoxyethyl)methylamine and related compounds have been investigated for their potential applications in photopolymerization processes. For instance, a study on alkoxyamines, which are structurally related to this compound, demonstrated their use in nitroxide-mediated photopolymerization. The compounds were found to decompose under UV irradiation to generate radicals, essential for initiating polymerization. The study highlights the potential of such compounds in the field of materials science, particularly in developing new materials with controlled structures (Guillaneuf et al., 2010).
Biochemical Applications
In the realm of biochemistry, derivatives of this compound have been explored for various purposes. A compound known as S-adenosylmethionine (SAM) utilizes aminopropyl groups in its synthesis processes. The study on SAM suggests the broad utility of compounds carrying aminopropyl groups in biochemical pathways, particularly as donors of aminopropyl groups in the synthesis of essential biomolecules like ethylene and polyamines (Fontecave et al., 2004).
Catalytic Applications
Additionally, compounds structurally similar to this compound have been utilized in catalysis. A study on the catalytic amination of alcohols using silica-supported nickel catalysts demonstrated that derivatives of this compound could be involved in the formation of amines, showcasing the compound's potential role in chemical synthesis and industrial processes (Bassili & Baiker, 1990).
Safety and Hazards
“(3-Aminopropyl)(2-methoxyethyl)methylamine” is classified as a dangerous substance. The hazard statements include H227, H302, and H314, indicating that it is combustible, harmful if swallowed, and causes severe skin burns and eye damage . The precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, and P501 .
properties
IUPAC Name |
N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXOLSWLDQZOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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